molecular formula C20H20N6O3 B2820886 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide CAS No. 1208524-09-7

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2820886
CAS No.: 1208524-09-7
M. Wt: 392.419
InChI Key: DIOWGFZTHWZONO-UHFFFAOYSA-N
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Description

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that features a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a methoxybenzamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation.

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. Most notably, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are involved in cell proliferation and survival . By inhibiting EGFR, the compound prevents the activation of these pathways, thereby inhibiting cell proliferation and inducing apoptosis .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s bioavailability, half-life, and other pharmacokinetic properties would need to be determined in pharmacokinetic studies.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis in cells that overexpress EGFR . This can lead to a decrease in the size of tumors that are driven by EGFR overexpression .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs could affect the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazolo[3,4-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is unique due to its combination of a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a methoxybenzamide moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-28-17-7-3-2-6-15(17)20(27)21-8-9-26-19-16(12-25-26)18(23-13-24-19)22-11-14-5-4-10-29-14/h2-7,10,12-13H,8-9,11H2,1H3,(H,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOWGFZTHWZONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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